Physicochemical properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol
Physicochemical properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol
Title: Engineering CNS Permeability: A Technical Whitepaper on the Physicochemical Properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing aqueous solubility with blood-brain barrier (BBB) permeability in neurotherapeutic drug design. This whitepaper deconstructs the physicochemical profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol, a highly specialized chiral building block. By analyzing the causality between its structural features and its pharmacokinetic behavior, we establish a framework for its integration into modern drug discovery pipelines.
Structural Anatomy and Physicochemical Rationale
The architecture of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is not accidental; it is a masterclass in structural optimization. Each functional group serves a distinct mechanistic purpose in modulating the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
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The Morpholine Core: Morpholine is a privileged scaffold in central nervous system (CNS) drug discovery[1]. The presence of the oxygen atom exerts an electron-withdrawing inductive effect on the secondary amine. This reduces the basicity (pKa) of the nitrogen from ~11.0 (as seen in standard piperidines) to approximately 8.0–8.5[2]. Consequently, a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive diffusion across the lipophilic BBB.
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6,6-Dimethyl Substitution: The gem-dimethyl group introduces targeted steric hindrance. Causally, this serves two functions: First, it increases the overall lipophilicity (LogP) of the scaffold, counterbalancing the hydrophilicity of the heteroatoms. Second, it provides steric shielding against cytochrome P450-mediated metabolic oxidation at the 6-position, a common metabolic liability in unsubstituted morpholines[1].
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2-Hydroxymethyl Group & (S)-Stereocenter: The hydroxymethyl moiety acts as a versatile synthetic handle and a critical hydrogen-bond donor/acceptor for target engagement (e.g., within kinase ATP-binding pockets). The (S)-configuration dictates the precise spatial trajectory of this group, ensuring stereospecific interactions with chiral protein microenvironments.
Mechanistic impact of structural modifications on the pharmacokinetic profile of the scaffold.
Quantitative Physicochemical Profiling
To successfully integrate this building block into a lead optimization campaign, we must establish its baseline physicochemical metrics. The data summarized below reflects the free base and its hydrochloride salt forms[3].
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1400589-79-8 (Free Base)1416444-80-8 (HCl Salt) | Unique identifier for procurement and tracking. |
| Molecular Formula | C7H15NO2 | Defines the atomic composition. |
| Molecular Weight | 145.20 g/mol | Low MW ensures high ligand efficiency when coupled to a larger pharmacophore. |
| Predicted pKa (Amine) | ~8.0 - 8.5 | Ensures a significant un-ionized fraction at pH 7.4, preventing entrapment in the systemic circulation. |
| Topological Polar Surface Area | 32.6 Ų | Well below the 90 Ų threshold required for optimal BBB penetration. |
| Hydrogen Bond Donors | 2 (-OH, -NH) | Facilitates target kinase hinge-binding interactions. |
| Hydrogen Bond Acceptors | 2 (-O-, -O-) | Enhances aqueous solubility without excessive desolvation penalties. |
Experimental Methodologies: A Self-Validating Approach
In my laboratory, we do not rely solely on predictive models; empirical validation is paramount. The following protocols detail the self-validating systems used to characterize and integrate this scaffold.
Protocol A: High-Throughput pKa Determination via Capillary Electrophoresis (CE)
Traditional potentiometric titrations require large sample volumes and are prone to electrode drift. We utilize an Internal Standard Capillary Electrophoresis (IS-CE) method, which is highly efficient and self-correcting[4].
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Causality & Validation: The inclusion of multiple internal standards with known pKa values normalizes any fluctuations in electroosmotic flow or temperature between runs. If the internal standards do not shift as expected, the run invalidates itself, preventing false data acquisition.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a series of 50 mM ammonium acetate/ammonia buffers ranging from pH 3.0 to 11.0.
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Sample Preparation: Dissolve (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1 mg/mL) in methanol. Spike the solution with three internal standards (e.g., paracetamol, imidazole, and benzylamine) to cover a broad pKa spectrum.
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Electrophoretic Run: Inject the sample hydrodynamically (50 mbar for 5 s) into a fused-silica capillary. Apply a voltage of 20 kV.
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Data Acquisition: Monitor UV absorbance at 214 nm.
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Analysis: Plot the effective mobility of the analyte against the pH of the background electrolyte. The inflection point of the resulting sigmoidal curve, corrected against the mobility shifts of the internal standards, yields the precise pKa.
Protocol B: Synthetic Integration via Nucleophilic Aromatic Substitution (SNAr)
To incorporate this building block into a heteroaryl core (e.g., a pyrimidine-based kinase inhibitor), we employ an SNAr reaction.
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Causality & Validation: The secondary amine of the morpholine is highly nucleophilic, but the adjacent 6,6-dimethyl groups introduce steric bulk. Therefore, elevated temperatures and a polar aprotic solvent are required to drive the reaction. Reaction progress is self-validated via real-time LC-MS monitoring.
Step-by-Step Methodology:
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Reaction Assembly: In an oven-dried vial, combine the heteroaryl chloride (1.0 eq) and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the coupling, preventing the protonation and deactivation of the morpholine nucleophile.
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Thermal Activation: Heat the mixture to 90°C for 4–6 hours.
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Validation: Draw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the product mass [M+H]+ confirms conversion.
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Isolation: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, and purify via flash chromatography (DCM/MeOH gradient).
Workflow for the physicochemical profiling and optimization of morpholine-based drug candidates.
References
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ResearchGate - High throughput determination log Po/w/pKa/log Do/w of drugs by combination of UHPLC and CE methods. Available at: [Link]
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Cambridge MedChem Consulting - Physicochemical Properties. Available at:[Link]
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ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
